N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3 and a thioacetamide-linked 3,5-dimethylphenyl moiety at position 4.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-10-15(2)12-17(11-14)22-19(27)13-28-20-9-8-18-23-24-21(26(18)25-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGXKCSXBGOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A dimethylphenyl group.
- A triazolo-pyridazine moiety.
- An acetamide linkage.
This unique arrangement contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The triazolopyridazine segment is known to intercalate with DNA, disrupting its structure and function. This can lead to apoptosis in cancer cells by interfering with DNA replication and transcription.
-
Enzyme Inhibition : The compound has been shown to inhibit various enzymes critical for cell proliferation. Notably:
- Inhibition of topoisomerases involved in DNA unwinding.
- Inhibition of kinases , which play a role in signaling pathways that regulate cell growth.
- Induction of Apoptosis : By disrupting cellular signaling pathways, the compound can trigger programmed cell death in malignant cells.
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings:
| Study Reference | Biological Activity | IC50 Value (μM) | Target |
|---|---|---|---|
| Antitumor activity | 0.24 | EGFR | |
| Enzyme inhibition | 0.96 | Src | |
| Apoptosis induction | Not specified | General |
Case Study 1: Antitumor Activity
In a study investigating the antitumor effects of this compound on various cancer cell lines, it was found to exhibit significant cytotoxicity. The compound showed an IC50 value of 0.24 μM against the Epidermal Growth Factor Receptor (EGFR), indicating potent inhibition of tumor growth.
Case Study 2: Enzyme Inhibition
Another research highlighted the compound's ability to inhibit Src kinase with an IC50 value of 0.96 μM. This suggests that it may be effective in targeting pathways involved in cancer metastasis and progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be contextualized against analogous compounds reported in recent literature.
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Variations: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core is structurally distinct from [1,2,4]triazino[5,6-b]indole (e.g., compound 24 ). The latter’s fused indole system may enhance planar stacking but reduce solubility compared to the pyridazine-based target compound. Lin28-1632 shares the triazolopyridazine core but substitutes a methyl group at position 3 and an N-methylphenylacetamide at position 6, suggesting divergent target selectivity.
Bromine substitutions (e.g., compounds 25, 27 ) improve halogen bonding but may reduce metabolic stability compared to the target’s methyl groups.
Synthetic Purity and Yield: Analogs like compounds 23–27 were synthesized with >95% purity via coupling reactions (e.g., acid-amine couplings), mirroring plausible routes for the target compound.
Biological Activity: Lin28-1632 demonstrated efficacy as a Lin28 inhibitor at 80 µM, suggesting that triazolopyridazine derivatives with optimized substituents (e.g., the target’s 3-phenyl group) could enhance potency. Propenoic acid derivatives (e.g., E-4b ) exhibit high melting points (253–255°C), implying crystallinity that may limit bioavailability compared to the target’s acetamide moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
